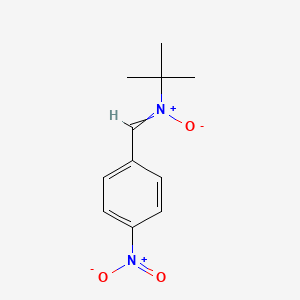

N-t-butyl-alpha-(4-nitrophenyl)nitrone

Description

Historical Context and Evolution of Nitrone Spin Trapping Agents

The field of spin trapping emerged in the late 1960s as a clever solution to a fundamental problem in chemistry and biology: the direct detection of free radicals. nih.govwikipedia.org Many radical intermediates are so fleeting, with lifetimes of microseconds or less, that they are virtually impossible to observe directly with conventional spectroscopic methods. nih.gov The concept of spin trapping, a term coined by Janzen and Blackburn, involves using a diamagnetic compound (the "spin trap") that rapidly reacts with an unstable radical to produce a significantly more stable paramagnetic species, known as a "spin adduct". nih.govwikipedia.org This spin adduct, now possessing a longer half-life, can be readily detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy, providing valuable information about the original, transient radical. wikipedia.org

The first compounds to be widely explored for this purpose were nitrones and nitroso compounds. wikipedia.org Among the nitrones, α-phenyl-N-t-butylnitrone (PBN) quickly became one of the most common and extensively studied spin traps. nih.govwikipedia.orgresearchgate.net Its development marked a significant step forward, allowing researchers to "trap" and identify carbon- and oxygen-centered radicals in various systems. google.com The success of PBN paved the way for the synthesis of numerous derivatives, each designed to improve upon the parent molecule's properties, such as increasing the rate of radical trapping, enhancing the stability of the resulting spin adduct, or modifying its solubility and biological compatibility. researchgate.net This evolution led to the development of cyclic nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and substituted PBN derivatives, including the subject of this article, N-t-butyl-alpha-(4-nitrophenyl)nitrone. researchgate.netresearchgate.net

Significance of this compound within the Broader Nitrone Family for Radical Studies

This compound, a para-substituted derivative of PBN, holds particular significance due to the electronic influence of its nitro group. The addition of a strong electron-withdrawing group, such as the nitro group (-NO2), to the phenyl ring significantly alters the electronic properties of the nitrone function (the C=N-O group). nih.govacs.org This modification enhances the reactivity of the nitrone towards certain radicals.

Research comparing various para-substituted PBNs has shown that derivatives with electron-withdrawing groups can exhibit significantly increased spin-trapping rates. nih.govacs.org For example, studies have demonstrated that fluorinated PBN derivatives trap radicals much faster than the parent PBN. nih.govacs.org The nitro group in this compound functions similarly, making the nitrone carbon more electrophilic and thus more susceptible to attack by nucleophilic radicals. This increased reactivity is a crucial advantage in competitive systems where radicals might undergo multiple reaction pathways, ensuring a higher probability of being trapped. The modification not only affects the trapping kinetics but also influences the stability and the spectroscopic signature of the resulting spin adduct, aiding in its identification.

Overview of Key Academic Research Domains for this compound

The distinct properties of this compound make it a valuable tool across several domains of academic research. Its primary application remains in the fundamental study of radical reaction mechanisms using EPR spectroscopy.

Chemical Research: In organic and polymer chemistry, it is used to detect and identify radical intermediates in reaction pathways. acs.org For instance, it can help elucidate the mechanisms of photochemically induced reactions or radical-initiated polymerizations by trapping the key radical species involved. acs.orgrsc.org It is also employed in materials science to study radical processes on surfaces, such as the photo-induced decomposition of water on titanium dioxide catalysts, where it has been used to detect hydroxyl and perhydroxyl radicals. utexas.edu

Biological and Biomedical Research: A major area of application is the study of oxidative stress, a condition linked to numerous pathologies. researchgate.netnih.gov Researchers use this spin trap to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems, from isolated cells to tissues. google.com By identifying the specific types of radicals produced under certain pathological conditions, such as ischemia-reperfusion injury or neurodegenerative diseases, scientists can gain insights into the disease mechanisms. google.comnih.gov While PBN itself has been studied for neuroprotective effects, derivatives like this compound are often used as analytical tools to probe the underlying free radical damage. nih.govnih.gov It has also been used in studies assessing oxidative damage to DNA, a critical factor in mutagenesis and carcinogenesis. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3585-88-4 | chemicalbook.com |

| Molecular Formula | C₁₁H₁₄N₂O₃ | chemicalbook.com |

| Molecular Weight | 222.24 g/mol | chemicalbook.com |

| Appearance | Solid | N/A |

| Melting Point | 147-149 °C | chemicalbook.com |

Table 2: Comparison of Common Nitrone Spin Traps

| Spin Trap | Common Acronym | Key Feature | Typical Application Area |

| α-phenyl-N-t-butylnitrone | PBN | General purpose, widely studied parent compound. | Broad use in chemical and biological systems. wikipedia.orgresearchgate.net |

| 5,5-dimethyl-1-pyrroline N-oxide | DMPO | Forms adducts with distinctive EPR spectra for O- and C-centered radicals. | Detection of superoxide (B77818) and hydroxyl radicals. wikipedia.orgresearchgate.net |

| This compound | 4-Nitro-PBN | Electron-withdrawing group enhances reactivity. | Mechanistic studies requiring high trapping efficiency. nih.govacs.org |

| α-(4-pyridyl-1-oxide)-N-tert-butylnitrone | POBN | Water-soluble, forms relatively stable adducts. | Aqueous biological systems. utexas.edunih.govnih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

N-tert-butyl-1-(4-nitrophenyl)methanimine oxide |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)12(14)8-9-4-6-10(7-5-9)13(15)16/h4-8H,1-3H3 |

InChI Key |

PITQLPMGJWCDRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[N+](=CC1=CC=C(C=C1)[N+](=O)[O-])[O-] |

Synonyms |

N-tert-butyl-alpha-(4-nitrophenyl)nitrone n-tert-PBN |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Engineering of N T Butyl Alpha 4 Nitrophenyl Nitrone and Its Analogs

Established Synthetic Pathways for N-t-butyl-alpha-(4-nitrophenyl)nitrone

The creation of this compound is primarily achieved through well-established condensation reactions, with alternative methods providing additional synthetic flexibility.

Condensation Reactions of Aromatic Aldehydes with N-t-butylhydroxylamine

The most common and direct method for synthesizing this compound involves the condensation reaction between 4-nitrobenzaldehyde (B150856) and N-t-butylhydroxylamine. umich.edugoogle.com This reaction is a specific example of a broader class of reactions used to form nitrones, where an aldehyde or a ketone reacts with a hydroxylamine (B1172632). rsc.orgwhiterose.ac.uk

The reaction is typically carried out in a suitable solvent, and the conditions can be adjusted to optimize the yield. For instance, heating the reactants in an aqueous solution of sodium hydroxide (B78521) or in ethanol (B145695) can facilitate the formation of the nitrone. umich.edu The general mechanism involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond characteristic of a nitrone. whiterose.ac.uk

The presence of the nitro group on the aromatic ring makes the aldehyde carbon more electrophilic, which can facilitate the initial nucleophilic attack by the hydroxylamine.

Alternative Routes and Mechanistic Considerations in Nitrone Formation

While condensation is the primary route, alternative methods for nitrone synthesis exist. These can include the oxidation of secondary hydroxylamines or the N-alkylation of oximes. rsc.orgwikipedia.org However, for this compound, the condensation of 4-nitrobenzaldehyde and N-t-butylhydroxylamine remains the most straightforward and widely used approach. umich.edu

The mechanism of nitrone formation from aldehydes and hydroxylamines is pH-dependent. rsc.org In acidic media, the rate-determining step is often the formation of an intermediate diol, which is a specific-acid-catalyzed reaction. rsc.org Conversely, in alkaline conditions, the dehydration of this intermediate diol becomes the rate-determining step. rsc.org The reaction is generally second-order at a constant pH, with the rate depending on the concentrations of the free hydroxylamine and the free aldehyde. rsc.org

Design and Synthesis of Substituted this compound Derivatives

The modification of the core this compound structure allows for the fine-tuning of its chemical and physical properties. Strategic substitutions on both the aromatic ring and the N-t-butyl group, as well as the introduction of linker groups, are key areas of research.

Strategic Modifications on the 4-Nitrophenyl Aromatic Ring and their Impact on Synthetic Efficiency

The aromatic ring of this compound is a prime target for modification to influence its electronic properties. The strong electron-withdrawing nature of the nitro group significantly impacts the reactivity of the molecule. masterorganicchemistry.commdpi.com The synthesis of derivatives with different substituents on the phenyl ring allows for a systematic study of structure-activity relationships.

The introduction of various functional groups can be achieved by starting with a correspondingly substituted benzaldehyde. The efficiency of the subsequent condensation reaction to form the nitrone can be influenced by the electronic nature of these substituents. Electron-withdrawing groups, similar to the nitro group, can enhance the electrophilicity of the aldehyde and potentially increase the reaction rate. Conversely, electron-donating groups might have the opposite effect.

A variety of substituted nitrones have been synthesized to explore their properties. nih.govresearchgate.net For example, the synthesis of nitrones with different para-substituted phenyl moieties has been reported. nih.gov The choice of substituent can also be guided by the desire to introduce specific functionalities, such as those that can participate in further reactions or interact with biological systems.

| Starting Material (Substituted Benzaldehyde) | Resulting Nitrone Derivative | Potential Impact of Substituent |

| 4-Hydroxybenzaldehyde | N-t-butyl-alpha-(4-hydroxyphenyl)nitrone | Electron-donating, potential for H-bonding |

| 4-Methoxybenzaldehyde | N-t-butyl-alpha-(4-methoxyphenyl)nitrone | Electron-donating |

| 4-Carboxybenzaldehyde | N-t-butyl-alpha-(4-carboxyphenyl)nitrone | Electron-withdrawing, provides a site for further conjugation |

| 4-Fluorobenzaldehyde | N-t-butyl-alpha-(4-fluorophenyl)nitrone | Electron-withdrawing, can be used for radiolabeling ([18F]) umich.edu |

N-t-Butyl Moiety Derivatization for Tailored Reactivity

The N-t-butyl group provides steric bulk and influences the stability and reactivity of the nitrone. Derivatization of this group offers another avenue for modifying the molecule's properties. While functionalization of the aromatic ring is more common, a limited number of N-t-butyl substituted nitrones have been synthesized. acs.org

These modifications can introduce new functional groups that alter the molecule's solubility, reactivity, and potential for further chemical transformations. For instance, hydroxyl, acetate (B1210297), or acetamide (B32628) groups have been incorporated into the N-t-butyl moiety of related nitrones. nih.gov The synthesis of these derivatives often involves starting with a functionalized version of N-t-butylhydroxylamine or by modifying the nitrone post-synthesis.

The introduction of substituents on the N-t-butyl group can affect the electronic properties of the nitrone, which in turn influences its reactivity with other molecules. researchgate.net

| Modification on N-t-Butyl Group | Resulting Derivative Structure | Potential Effect on Reactivity |

| Hydroxylation | N-(1-hydroxy-2-methylpropan-2-yl)-alpha-(4-nitrophenyl)nitrone | Increased polarity, potential for H-bonding |

| Acetylation of Hydroxyl | N-(1-acetoxy-2-methylpropan-2-yl)-alpha-(4-nitrophenyl)nitrone | Increased lipophilicity compared to hydroxyl |

| Amide Formation | N-(1-acetamido-2-methylpropan-2-yl)-alpha-(4-nitrophenyl)nitrone | Potential for H-bonding, altered electronic properties |

Integration of Linker Groups for Site-Specific Investigations and Multi-functionalization

The attachment of linker groups to the this compound framework is a key strategy for developing probes for site-specific investigations and for creating multi-functional molecules. acs.org These linkers can be used to attach the nitrone to other molecules of interest, such as targeting ligands or fluorescent dyes. researchgate.net

The synthesis of such functionalized nitrones can be achieved through various chemical strategies. For example, a carboxy-functionalized nitrone can be coupled to an amine-containing molecule using standard peptide coupling techniques. Alternatively, a linker can be incorporated into either the aldehyde or the hydroxylamine starting material before the condensation reaction.

Radiosynthesis of this compound Analogs for Specialized Research

The development of radiolabeled analogs of this compound (NPN) is crucial for their application in specialized research areas, particularly in non-invasive imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the quantitative analysis of physiological and biochemical processes in vivo, making it an invaluable tool for studying the distribution and kinetics of these nitrone-based compounds. moravek.com The primary goal of radiosynthesis in this context is to incorporate a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the molecular structure of the NPN analog.

A key example of such a radiolabeled analog is N-tert-butyl-α-(4-[¹⁸F]fluorophenyl)nitrone ([¹⁸F]FPBN), a fluorinated derivative of N-tert-butyl-α-phenylnitrone (PBN), which shares a core structure with NPN. The synthesis of [¹⁸F]FPBN has been approached through different synthetic routes, starting from this compound itself.

One reported method involves a direct aromatic nucleophilic substitution reaction. In this approach, this compound is reacted with [¹⁸F]fluoride. However, this direct fluorination method has been found to result in a low radiochemical yield, with only about 3% (decay corrected) of the desired [¹⁸F]FPBN being produced. umich.eduresearcher.life

The selection of fluorine-18 as the radionuclide is strategic due to its favorable decay characteristics, including a half-life of 109.8 minutes, which is long enough for synthesis, purification, and imaging studies. mdpi.com The development of such radiolabeled nitrones opens avenues for their use as PET tracers to investigate conditions associated with free radical production. umich.edunih.gov

Table 1: Comparison of Synthetic Routes for [¹⁸F]FPBN

| Synthetic Route | Precursor | Key Reagents | Radiochemical Yield (Decay Corrected) | Synthesis Time | Reference |

| Direct Nucleophilic Substitution | This compound | [¹⁸F]Fluoride | ~3% | Not specified | umich.eduresearcher.life |

| Two-Step Synthesis | 4-N,N,N-trimethylammoniumbenzaldehyde triflate | [¹⁸F]Fluoride, N-tert-butylhydroxylamine, NaOH | ~24% | ~45 minutes | umich.edu |

Advanced Structural Elucidation Techniques for Novel this compound Analogs

The precise characterization of novel this compound analogs and their reaction products, such as spin adducts, is fundamental to understanding their chemical properties and biological activity. While standard analytical techniques provide basic structural information, a suite of advanced spectroscopic and spectrometric methods is employed for comprehensive structural elucidation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of newly synthesized NPN analogs with high accuracy. mdpi.com Advanced MS techniques, such as tandem mass spectrometry (MS/MS or MSⁿ), are invaluable for detailed structural characterization. chromatographyonline.comresearchgate.net In a typical MS/MS experiment, the molecular ion of the nitrone analog is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures and connectivity. mdpi.com This is particularly useful for identifying the structure of nitrone-radical adducts, which are often transient and present in complex mixtures.

Electron Spin Resonance (ESR) and Advanced EPR Techniques: While ESR spectroscopy is the primary technique for detecting and characterizing the paramagnetic spin adducts formed by nitrones, advanced techniques like Pulsed Electron-Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER), can provide more detailed structural information. rsc.org PELDOR is particularly useful for measuring nanometer-scale distances between spin centers in spin-labeled biomolecules or doubly spin-trapped species. This can reveal conformational details of the spin adducts that are not accessible through conventional ESR. rsc.org

Table 2: Advanced Structural Elucidation Techniques for NPN Analogs

| Technique | Information Provided | Application to NPN Analogs |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition. mdpi.com | Determination of the molecular formula of new analogs. |

| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation patterns for detailed characterization. chromatographyonline.comresearchgate.net | Identification of substructures and elucidation of spin adduct structures. |

| 2D NMR Spectroscopy (e.g., COSY, HSQC) | Connectivity and spatial relationships between atoms in solution. nih.gov | Complete structural assignment of complex NPN analogs. |

| X-ray Crystallography | Precise 3D molecular structure in the solid state. nih.gov | Definitive determination of bond lengths, angles, and conformation. |

| Pulsed Electron-Electron Double Resonance (PELDOR/DEER) | Nanometer-scale distance measurements between spin centers. rsc.org | Elucidation of the conformation of spin adducts. |

Mechanistic Investigations of N T Butyl Alpha 4 Nitrophenyl Nitrone As a Radical Scavenger and Spin Trap

Fundamental Principles of Nitrone Radical Adduct Formation

Nitrones, such as N-t-butyl-alpha-(4-nitrophenyl)nitrone, are widely utilized as spin traps in both chemical and biological systems. nih.gov The fundamental principle of their function lies in the addition of a transient free radical to the nitrone, which results in the formation of a more persistent aminoxyl-based spin adduct. nih.gov This process allows for the detection and characterization of the original, highly reactive radical species.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Adduct Detection and Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the detection and characterization of the paramagnetic spin adducts formed from the reaction of nitrones with free radicals. nih.govresearchgate.net When a radical is trapped by this compound, the resulting stable aminoxyl radical can be observed using EPR, providing a characteristic spectrum. nih.gov The analysis of this spectrum, specifically the g-value and hyperfine splitting constants, allows for the identification of the trapped radical. nih.gov

The formation of various oxygen-centered radical spin adducts, including those from hydroxyl (•OH), superoxide (B77818) (O₂•⁻), and methoxy (B1213986) (MeO•) radicals, has been investigated using EPR. nih.gov In many instances, these reactions yield a standard six-line EPR spectrum, which is indicative of the formation of the nitrone radical adduct. nih.gov The specific conditions under which the radicals are generated can influence the observed EPR spectrum. For example, superoxide adducts generated in a pyridine/H₂O₂ system can produce a different spectral signature compared to those generated in a DMSO/KO₂ system, largely due to solvent effects. nih.gov

Analysis of Hyperfine Splitting Constants for this compound Spin Adducts

The hyperfine splitting constants (hfscs) obtained from the EPR spectrum are crucial for identifying the trapped radical. These constants arise from the interaction of the unpaired electron of the aminoxyl radical with nearby magnetic nuclei, primarily the nitrogen nucleus and the β-hydrogen atom. The magnitude of these splitting constants is sensitive to the structure of the trapped radical.

Computational methods can be employed to predict the hfsc values for different spin adducts, which can then be compared with experimental data to confirm the identity of the trapped radical. nih.gov For instance, the hyperfine coupling constants for the hydroxyl radical adduct of a related compound, α-phenyl-N-tert-butyl nitrone (PBN), have been reported as aN = 15.9 G and aH = 20.1 G under certain conditions. nih.gov The specific values for this compound adducts will be influenced by the electron-withdrawing nature of the 4-nitrophenyl group.

Kinetics and Thermodynamics of this compound Reactions with Reactive Species

The efficiency of a nitrone as a radical scavenger is determined by the kinetics and thermodynamics of its reactions with various radical species.

Reaction Rate Constants with Oxygen-Centered Radicals (e.g., •OH, O₂•–, HO₂•)

The reaction rates of nitrones with oxygen-centered radicals are of significant interest due to the prevalence of these radicals in biological systems. The rate constants for these reactions can be determined using techniques such as pulse radiolysis and UV-vis stopped-flow kinetics. nih.govresearchgate.net

Previous studies on para-substituted PBN derivatives have shown that electron-withdrawing substituents, such as the nitro group in this compound, can influence the reactivity towards hydroperoxyl radicals (HO₂•), suggesting an electrophilic nature for this reaction. nih.gov However, the effect on the reactivity towards the superoxide radical (O₂•⁻) was found to be less significant. nih.gov The rate constant for the reaction of a similar nitrone, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), with the hydroxyl radical has been shown to be complex, with only a fraction of the reactions leading to a stable aminoxyl adduct. researchgate.net

Table 1: Illustrative Reaction Rate Constants of Nitrones with Oxygen-Centered Radicals

| Nitrone | Radical | Rate Constant (M⁻¹s⁻¹) | Method |

| DMPO | •OH | ~3.4 x 10⁹ | Pulse Radiolysis |

| DMPO | O₂•⁻ | 10-20 | Pulse Radiolysis |

| PBN | O₂•⁻ | Not specified | UV-vis Stopped-Flow |

Reactivity with Carbon-Centered and Other Biologically Relevant Radicals (e.g., hydroxymethyl radical, phenyl radical)

This compound and its analogs are also effective at trapping carbon-centered radicals. The phenyl radical (Ph•), for example, can be trapped to produce a standard six-line EPR spectrum. nih.gov The trapping of the hydroxymethyl radical (•CH₂OH) has also been studied, and it has been shown that electron-withdrawing substituents at the para position of PBN derivatives can significantly increase the trapping rate. acs.org

The reaction of PBN with the glutathiyl radical (GS•), a biologically significant sulfur-centered radical, has been studied, and the scavenging rate constant was determined to be 6.7 x 10⁷ M⁻¹s⁻¹. capes.gov.brnih.gov

Influence of the 4-Nitrophenyl Substituent on Radical Trapping Efficiency and Selectivity

The presence of the 4-nitrophenyl group has a significant impact on the radical trapping efficiency and selectivity of the nitrone. Electron-withdrawing groups, such as the nitro group, are known to enhance the reactivity of the nitrone towards radical addition. mdpi.com

Studies on para-substituted PBNs have demonstrated that derivatives with electron-withdrawing groups exhibit increased trapping rates for certain radicals. acs.orgresearchgate.net For instance, 4-CF₃-PBN, which has a strong electron-withdrawing trifluoromethyl group, was found to be the fastest at trapping the hydroxymethyl radical. acs.org This increased reactivity is attributed to the electronic nature of the substituent, which affects the nitronyl function. mdpi.com The 4-nitrophenyl substituent is expected to have a similar enhancing effect on the radical trapping capabilities of this compound.

Solvent Effects on Spin Trapping Reaction Kinetics

The kinetics of spin trapping reactions, a critical factor in the efficacy of a spin trap, can be significantly influenced by the solvent environment. The polarity of the solvent can alter the rate of radical addition and the stability of the resulting spin adduct. For this compound, the presence of the electron-withdrawing nitro group makes it particularly sensitive to solvent effects.

Research has shown a correlation between solvent polarity and the hyperfine splitting constants (hfsc) of the resulting spin adducts, which can provide insight into the electronic environment of the radical. A study on various PBN derivatives, including the 4-nitro-substituted compound, systematically investigated the effect of over 30 different solvents on the nitrogen (aN) and β-hydrogen (aH) hyperfine splitting constants of their spin adducts. cdnsciencepub.com A linear relationship was observed between the nitrogen and β-hydrogen hfsc's, suggesting a predictable influence of the solvent on the spin adduct's electronic structure. cdnsciencepub.com

The following interactive table presents the hyperfine splitting constants for the 4-nitrophenyl tert-butyl aminoxyl radical (the spin adduct of this compound with a phenyl radical) in a selection of solvents with varying polarities.

| Solvent | Dielectric Constant (ε) | aN (G) | aH (G) |

| n-Hexane | 1.88 | 13.91 | 2.08 |

| Diethyl ether | 4.34 | 14.15 | 2.22 |

| Acetone | 20.7 | 14.39 | 2.45 |

| Acetonitrile (B52724) | 37.5 | 14.41 | 2.49 |

| Methanol (B129727) | 32.7 | 14.63 | 2.76 |

| Water | 80.1 | 14.93 | 3.01 |

Data sourced from Janzen et al., 1982. cdnsciencepub.com

As illustrated in the table, there is a general trend of increasing aN and aH values with increasing solvent polarity (dielectric constant). This is attributed to the stabilization of the charge-separated resonance structure of the nitroxide group in more polar solvents. This solvent-induced change in the electronic distribution can, in turn, affect the kinetics of the spin trapping reaction, although direct kinetic data across a wide range of solvents for this compound remains a subject for further investigation. Studies on related PBN derivatives have shown that the presence of an electron-withdrawing group, such as the nitro group, generally increases the rate of trapping for nucleophilic radicals. acs.org

Reaction Pathways and Spin Adduct Stability Analysis

The utility of a spin trap is not only determined by its reactivity towards radicals but also by the stability and characteristics of the formed spin adduct. The subsequent analysis delves into the formation, isomerism, and degradation pathways of spin adducts derived from this compound.

Formation and Isomerism (cis/trans) of this compound Spin Adducts

The addition of a radical to the double bond of this compound results in the formation of a new stereocenter at the α-carbon. This can theoretically lead to the formation of cis and trans diastereomers of the resulting nitroxide spin adduct, where the added radical and the phenyl group are on the same or opposite sides of the C-N bond, respectively.

The stereochemistry of radical addition to alkenes and similar systems is often governed by the approach of the radical to the planar radical intermediate. youtube.comyoutube.comlibretexts.org In the case of nitrone spin traps, the radical addition is generally considered to be non-stereospecific, potentially leading to a mixture of isomers. However, the relative stability of the cis and trans isomers and the steric and electronic influences of the incoming radical and the nitrone substituents can favor the formation of one isomer over the other.

While the formation of diastereomers has been observed and studied in cyclic nitrones, detailed experimental or computational studies specifically characterizing the cis/trans isomerism of spin adducts from this compound are not extensively available in the reviewed literature. For PBN and its derivatives, the resulting EPR spectra often appear as a single species, which could be due to the rapid interconversion between conformers or the predominant formation of one stable isomer. The planarity of the radical intermediate in many radical reactions suggests that attack from either face of the nitrone is possible, which would lead to a racemic mixture if a new chiral center is formed. youtube.comyoutube.comlibretexts.org

Factors Influencing Spin Adduct Lifespan and Degradation Pathways in Model Systems

The stability of the spin adduct is paramount for its detection and characterization. The lifespan of a spin adduct can be influenced by several factors, including the nature of the trapped radical, the solvent, pH, and the presence of oxidizing or reducing agents. nih.gov For PBN-type spin adducts, several degradation pathways have been identified.

One common degradation pathway involves the reverse reaction, where the spin adduct decomposes back into the nitrone and the original free radical. acs.org Another pathway is the decomposition of the spin adduct itself. For instance, PBN spin adducts have been shown to undergo fragmentation. One proposed mechanism involves the cleavage of the C=N bond of the original nitrone, which can be initiated by the radical addition. nih.gov

In some biological and chemical systems, PBN spin adducts can also undergo metabolic transformation. For example, the hydrolysis of PBN, which can be catalyzed by metal ions like Fe(III), can lead to the formation of other radical species. acs.org Furthermore, the hydroxyl radical adduct of PBN has been shown to decompose, yielding tert-butyl hydronitroxide as a detectable degradation product. nih.gov

The stability of hydroxyl radical spin adducts of various PBN-type spin traps has been shown to be strongly dependent on the pH of the solution, with greater stability observed in acidic media. nih.gov The substitution on the phenyl ring also plays a role in the stability of the adduct. While a comprehensive study on the degradation of this compound spin adducts specifically is limited, the general principles of PBN adduct stability and degradation provide a framework for understanding their behavior in model systems.

The following table summarizes some of the known degradation pathways for PBN and its derivatives' spin adducts.

| Degradation Pathway | Description | Key Factors |

| Reverse Reaction | The spin adduct reverts to the nitrone and the original free radical. | Temperature, stability of the trapped radical. |

| Fragmentation | Cleavage of bonds within the spin adduct, such as the original C=N bond of the nitrone. | Nature of the trapped radical and the spin trap. nih.gov |

| Hydrolysis | Decomposition of the nitrone or spin adduct in the presence of water, often catalyzed by metal ions. | pH, presence of metal ions (e.g., Fe(III)). acs.org |

| Redox Reactions | The nitroxide of the spin adduct can be reduced to a hydroxylamine (B1172632) or oxidized. | Presence of reducing or oxidizing agents. |

Computational and Theoretical Investigations of N T Butyl Alpha 4 Nitrophenyl Nitrone Reactivity

Application of Density Functional Theory (DFT) in Understanding Nitrone Chemistry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the chemistry of nitrones, including N-t-butyl-alpha-(4-nitrophenyl)nitrone and its parent compound, PBN. nih.govresearchgate.net DFT methods allow for the calculation of molecular geometries, electronic structures, and reaction energetics, providing deep insights into the mechanisms of spin trapping and the factors governing nitrone reactivity.

Computational studies on PBN and its derivatives frequently employ hybrid functionals, such as B3LYP, in conjunction with various basis sets (e.g., 6-31G* or 6-31+G**) to model the electronic properties and reactivity. nih.gov These theoretical approaches have been successfully used to rationalize experimental observations, such as the effect of substituents on the rate of radical trapping and the electrochemical behavior of these compounds. nih.govresearchgate.net For instance, DFT calculations have been instrumental in understanding the nucleophilic nature of radical addition to the nitronyl carbon atom. nih.gov

Elucidation of Electronic Structure and Reactivity Descriptors (e.g., electron localization function, chemical potentials) for this compound

The electronic structure of this compound is a key determinant of its reactivity. Computational studies have focused on a variety of reactivity descriptors to quantify and predict its behavior.

Chemical Potential (μ): The chemical potential of a molecule, which is related to its electronegativity, indicates its tendency to accept or donate electrons. For nitrones, a lower chemical potential suggests a greater ability to accept electrons from a radical, facilitating the spin trapping reaction. In a study of N-t-butyl nitrone, the chemical potential (μ) was calculated to be -3.71 eV, classifying it as a strong nucleophile. researchgate.net The presence of the electron-withdrawing 4-nitrophenyl group in this compound is expected to lower its chemical potential further, enhancing its reactivity towards nucleophilic radicals.

Electron Localization Function (ELF): The Electron Localization Function (ELF) provides a visual and quantitative measure of electron localization in a molecule, helping to identify bonding regions and lone pairs. acs.org An ELF analysis of nitrones reveals distinct basins of electron localization corresponding to the C=N and N-O bonds of the nitrone functional group. The topology of the ELF is crucial for understanding the local reactivity and the sites susceptible to radical attack.

Theoretical Modeling of Radical Addition Mechanisms and Spin Adduct Energetics

The primary function of this compound is to act as a spin trap, reacting with transient free radicals to form more stable and detectable spin adducts. Theoretical modeling has been pivotal in elucidating the mechanisms and energetics of these radical addition reactions.

The addition of a radical (R•) to the nitrone typically occurs at the nitronyl carbon atom, forming a new C-R bond and resulting in a persistent nitroxide radical adduct. DFT calculations can model the transition state of this reaction and determine the activation energy, providing a measure of the reaction rate.

The energetics of spin adduct formation are crucial for the efficiency of a spin trap. The reaction should be thermodynamically favorable, with a negative Gibbs free energy of reaction (ΔG). Computational studies on PBN derivatives have shown that the nature of the substituent on the phenyl ring significantly influences the thermodynamics of adduct formation. nih.gov While specific energetic data for this compound adducts with various radicals are not extensively published, the trends observed for other electron-withdrawing substituents can provide valuable insights.

Computational Prediction of Substituent Effects, including the 4-Nitrophenyl Group, on Spin Trapping Rates and Redox Properties

The 4-nitrophenyl group, being a strong electron-withdrawing substituent, has a profound impact on the spin trapping efficiency and redox properties of the PBN scaffold.

Spin Trapping Rates: Computational studies have consistently shown that electron-withdrawing groups at the para-position of the phenyl ring increase the rate of spin trapping for nucleophilic radicals. acs.orgnih.gov This is attributed to the increased positive charge on the nitronyl carbon, making it more susceptible to nucleophilic attack. For example, a study on para-substituted PBNs demonstrated a good correlation between the Hammett constants (σp) of the substituents and the spin-trapping rates. researchgate.net The 4-nitro group has a large positive σp value, indicating that this compound is expected to be a highly efficient spin trap for nucleophilic radicals.

Redox Properties: The redox potentials of nitrones are also significantly influenced by substituents. Electron-withdrawing groups make the nitrone easier to reduce and harder to oxidize. researchgate.net This has been confirmed by cyclic voltammetry and supported by DFT calculations of ionization potentials and electron affinities. nih.gov Consequently, this compound is predicted to have a lower reduction potential and a higher oxidation potential compared to the unsubstituted PBN.

Below is a table summarizing the relative spin-trapping rates for various para-substituted PBNs, illustrating the effect of electron-withdrawing groups.

| Substituent (4-X) | Relative Spin-Trapping Rate (kX/kH) |

| -H (PBN) | 1.00 |

| -F | 1.72 nih.gov |

| -CF3O | 1.84 nih.gov |

| -CF3 | 3.18 nih.gov |

| -NO2 | Predicted to be > 3.18 |

Data for H, F, CF3O, and CF3 are from a study on the trapping of hydroxymethyl radicals. The value for NO2 is an educated prediction based on the established trend.

Analysis of Solvent Effects on this compound Reactivity through Computational Approaches

Solvent effects can play a crucial role in the reactivity of nitrones. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to account for the influence of the solvent on the electronic structure and reaction energetics. nih.gov

These models treat the solvent as a continuous dielectric medium, which can polarize in response to the solute's charge distribution. This polarization can stabilize charged or polar transition states, thereby affecting reaction rates. For the radical addition to this compound, a polar solvent would be expected to stabilize the polar transition state, potentially increasing the rate of spin trapping.

While detailed computational studies on the solvent effects specific to this compound are limited, the general principles of solvation modeling suggest that the reaction environment can significantly modulate its reactivity.

Applications of N T Butyl Alpha 4 Nitrophenyl Nitrone in Advanced Research Models

N-t-butyl-alpha-(4-nitrophenyl)nitrone as a Mechanistic Probe in Oxidative Stress Research

This compound, a derivative of the well-studied spin trap α-phenyl-N-tert-butylnitrone (PBN), is utilized in oxidative stress research primarily for its ability to react with and stabilize short-lived free radicals, forming a more persistent radical adduct that can be detected by techniques such as electron spin resonance (ESR) spectroscopy. The presence of the electron-withdrawing nitro group at the para-position of the phenyl ring is thought to influence its spin-trapping efficiency.

Investigations in in vitro Cellular Systems for Radical Detection and Scavenging Activity

The primary application of NPN in in vitro cellular systems is as a spin trap to detect and identify transient free radicals. When introduced into a cellular system undergoing oxidative stress, NPN can react with a variety of radical species.

Detailed Research Findings:

While specific, extensive studies on NPN's radical scavenging activity in various cell lines are not widely available, the principles of its action are based on the broader class of nitrone spin traps. The addition of a radical species to the nitrone functional group of NPN results in the formation of a nitroxide radical adduct. This new, more stable radical can be quantified and characterized by ESR spectroscopy, providing indirect evidence of the presence and, to some extent, the identity of the original transient radical.

Research on para-substituted PBN derivatives suggests that the nature of the substituent on the phenyl ring significantly impacts the spin-trapping kinetics. Studies on other PBN derivatives with electron-withdrawing groups have indicated a potential for enhanced trapping rates for certain radical types compared to the parent PBN molecule. It is therefore plausible that the nitro group in NPN could enhance its reactivity towards specific radical species in cellular environments.

A study on the use of nitrone spin traps in irradiated oral contraceptive steroids included the synthesis and application of NPN for detecting free radicals via ESR spectroscopy, demonstrating its fundamental capability as a spin trap in a complex chemical environment.

Table 1: Postulated Radical Trapping by this compound in in vitro Systems

| Radical Species | Postulated NPN Adduct | Detection Method | Significance in Cellular Systems |

| Carbon-centered radicals | NPN-carbon adduct | ESR Spectroscopy | Detection of lipid peroxidation byproducts |

| Oxygen-centered radicals | NPN-oxygen adduct | ESR Spectroscopy | Indication of reactive oxygen species (ROS) formation |

This table is based on the general reactivity of nitrone spin traps and the known chemistry of NPN.

Studies in ex vivo Tissue Models for Elucidating Molecular Mechanisms of Injury

The use of NPN in ex vivo tissue models allows for the investigation of oxidative stress in a more complex biological environment than cell cultures, while still permitting a high degree of experimental control. These models, which involve the use of isolated and perfused organs or tissue slices, can provide valuable insights into the molecular mechanisms of tissue injury where free radicals are implicated.

Detailed Research Findings:

Specific studies employing NPN in ex vivo tissue models are not readily found in the current body of scientific literature. However, the principles of its application can be inferred from studies with related compounds like PBN. In such experimental setups, the tissue is subjected to an insult (e.g., ischemia-reperfusion), and the spin trap is introduced to capture the resulting surge of free radicals. Analysis of the tissue or perfusate by ESR can then reveal the types and relative amounts of radicals generated. Given its properties, NPN could theoretically be used to probe the generation of lipid-derived radicals in models of myocardial or cerebral ischemia.

Use in Non-Clinical Animal Models for Characterizing Reactive Species and Their Biological Impact (e.g., mitochondrial oxidative stress)

The application of NPN in non-clinical animal models represents a further step in complexity, aiming to understand the role of oxidative stress in the pathophysiology of diseases in a whole-organism context.

Detailed Research Findings:

Direct and detailed studies utilizing NPN in non-clinical animal models for characterizing reactive species and their impact on conditions like mitochondrial oxidative stress are not extensively documented. However, the broader class of nitrone spin traps, particularly PBN, has been used in animal models of various diseases, including neurodegenerative disorders and stroke. These studies have demonstrated the potential of spin traps to not only detect radical formation but also to exert protective effects, presumably through their radical scavenging activity. It is hypothesized that NPN, due to its lipophilic nature, could penetrate tissues and subcellular compartments, including mitochondria, to trap radicals at their site of formation.

This compound in Analytical Chemistry Research

In the field of analytical chemistry, NPN's utility lies in its role as a derivatizing agent for the detection and quantification of highly reactive and transient free radical species that are otherwise difficult to measure.

Development of Analytical Methods for the Detection and Quantification of Reactive Species Using Nitrone Spin Traps

The development of robust analytical methods is crucial for accurately assessing the role of oxidative stress in biological systems. NPN can be a valuable tool in this endeavor.

Detailed Research Findings:

The primary analytical method associated with NPN is Electron Spin Resonance (ESR) spectroscopy. The process involves the reaction of NPN with a target radical to form a stable spin adduct, which then produces a characteristic ESR spectrum. The intensity of the spectrum can be used for quantification, while the hyperfine splitting constants of the spectrum can provide information to help identify the trapped radical.

Beyond ESR, the stable adducts formed by NPN could potentially be detected and quantified by other analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). This hyphenated approach would allow for the separation of different radical adducts from a complex biological matrix, followed by their sensitive and specific detection by MS. While the development of such methods specifically for NPN is not widely reported, it represents a logical and powerful extension of its application in analytical chemistry.

Integration into Complex Biological Systems for Mechanistic Biomarker Identification

A key goal in oxidative stress research is the identification of reliable biomarkers that can indicate the presence and extent of radical-mediated damage. Spin traps like NPN can be integrated into experimental designs to aid in this discovery process.

Detailed Research Findings:

The use of NPN for the specific identification of mechanistic biomarkers is an area that remains largely to be explored. The concept involves administering NPN to a biological system (from cells to whole organisms) under specific pathological conditions. The NPN-radical adducts formed can be considered as "footprints" of the specific free radicals generated during the disease process. By identifying the chemical structures of these adducts, researchers could infer the identity of the primary radicals and the biochemical pathways that are dysregulated.

For instance, if NPN were to trap a specific lipid-derived radical in a model of neurodegeneration, the resulting NPN-lipid adduct could serve as a candidate biomarker for that particular type of neuronal damage. The detection and quantification of this adduct in biological fluids or tissues could then potentially be used to monitor disease progression or the efficacy of therapeutic interventions. While this approach holds considerable promise, its application with NPN is still in a nascent stage and requires further dedicated research.

This compound in Materials Science and Polymer Chemistry

Currently, there is limited specific information available in the public research literature regarding the direct application of this compound within the fields of materials science and polymer chemistry. While nitrones, in general, are used in polymer science for functions like monitoring degradation processes (which often involve radical mechanisms) or as polymerization regulators, the research focus has predominantly been on other derivatives. The principles of spin trapping, however, suggest a potential applicability for studying radical-mediated processes in polymers, such as degradation or polymerization initiation, but specific studies employing the 4-nitro substituted variant are not prominently documented.

Analytical Methodologies for N T Butyl Alpha 4 Nitrophenyl Nitrone and Its Radical Adducts

Electron Paramagnetic Resonance (EPR) Spectroscopy: Advanced Techniques and Adduct Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is the most direct and informative technique for studying paramagnetic species, including the nitroxide radical adducts formed by the reaction of 4-NO2-PBN with transient free radicals. researchgate.netacs.org The fundamental principle of EPR lies in the absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field. The resulting spectrum provides a wealth of information about the identity, structure, and environment of the radical adduct.

The characteristic feature of the EPR spectrum of a PBN-type radical adduct is the hyperfine splitting pattern. This splitting arises from the interaction of the unpaired electron with nearby magnetic nuclei, primarily the nitrogen of the nitroxide group and the β-hydrogen of the trapped radical. For most radical adducts of PBN and its derivatives, this results in a characteristic triplet of doublets, a six-line spectrum. nih.gov The hyperfine splitting constants (hfsc's), denoted as aN for the nitrogen and aH for the β-hydrogen, are unique to the specific radical trapped and provide a fingerprint for its identification. nih.govnih.gov

Studies on various para-substituted PBNs have shown that the electronic nature of the substituent on the phenyl ring influences the spin-trapping properties. researchgate.netnih.gov For instance, the presence of an electron-withdrawing group, such as the nitro group in 4-NO2-PBN, can significantly increase the rate of radical trapping compared to the parent PBN. researchgate.netnih.gov

The following table presents typical hyperfine splitting constants for hydroxymethyl radical adducts of various para-substituted PBNs, illustrating the influence of the substituent on the EPR parameters.

| Nitrone | Substituent (para) | aN (G) | aH (G) | Relative Trapping Rate (kN/kPBN) |

| PBN | -H | 15.3 | 3.8 | 1.00 |

| 4-F-PBN | -F | 15.4 | 3.4 | 1.72 |

| 4-CF3O-PBN | -OCF3 | 15.3 | 3.3 | 1.84 |

| 4-CF3-PBN | -CF3 | 15.2 | 3.3 | 3.18 |

| Data sourced from a study on para-substituted PBN derivatives. researchgate.net |

Quantitative EPR for Radical Flux Determination in Reaction Systems

Quantitative EPR (qEPR) techniques are employed to determine the concentration of the spin adducts, which can then be used to estimate the flux of transient radicals in a given reaction system. This is achieved by comparing the integrated intensity of the EPR signal of the sample with that of a stable radical standard of known concentration, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or a calibrated ruby sample. While specific studies detailing the quantitative EPR determination of radical flux using N-t-butyl-alpha-(4-nitrophenyl)nitrone are not abundant in the literature, the general methodology is well-established. researchgate.net The concentration of the spin adduct is directly proportional to the double integral of the first-derivative EPR spectrum.

In competitive spin trapping experiments, the relative rates of radical trapping can be determined by using two different spin traps simultaneously. researchgate.netnih.gov By analyzing the relative concentrations of the two different spin adducts formed, the relative rate constants for the radical trapping reaction can be calculated. researchgate.net This approach has been used to demonstrate the enhanced trapping efficiency of PBN derivatives with electron-withdrawing substituents. researchgate.net

High-Field and Pulsed EPR for Detailed Structural Elucidation of Adducts

While conventional X-band EPR (around 9.5 GHz) is widely used, high-field and high-frequency EPR (e.g., W-band at 95 GHz) offers significantly higher spectral resolution. This increased resolution can help to resolve small differences in g-values and hyperfine couplings, which may be obscured in lower-frequency spectra. researchgate.net This is particularly useful for distinguishing between different radical adducts that may have very similar hyperfine splitting constants at X-band.

Pulsed EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM), provide even more detailed information about the structure of the radical adducts. ENDOR spectroscopy measures the hyperfine interactions between the unpaired electron and surrounding magnetic nuclei with much higher resolution than conventional EPR. lookchem.com By deuterating the spin trap, for example, the resolution of the EPR spectrum can be dramatically increased, allowing for the clear identification of hyperfine splittings from the trapped radical itself. lookchem.com These advanced techniques are invaluable for the precise structural characterization of radical adducts, although their specific application to this compound adducts is not extensively documented.

In Situ EPR Studies of this compound Reactions

In situ EPR spectroscopy allows for the real-time monitoring of radical formation and trapping directly within a reacting system. springernature.comnih.gov This is a powerful tool for studying reaction kinetics and mechanisms. For example, in situ EPR has been used to study the generation of hydroxyl radicals during ischemia-reperfusion injury in the brain, where the formation of PBN radical adducts was monitored over time. nih.gov While specific in situ studies focusing on this compound are not widely reported, the methodology is directly applicable. By introducing the spin trap into the reaction mixture within the EPR cavity, the appearance and evolution of the radical adduct signal can be followed, providing insights into the dynamics of radical generation.

Electrochemical Techniques for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox properties of spin traps like this compound. researchgate.netnih.govnih.gov The oxidation and reduction potentials of a nitrone provide valuable information about its electron-donating or -accepting capabilities, which are directly related to its reactivity with different types of radicals.

Cyclic Voltammetry Studies of this compound Oxidation and Reduction Potentials

Cyclic voltammetry involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram displays peaks corresponding to the oxidation and reduction of the electroactive species. For PBN and its derivatives, the electrochemical behavior is characterized by both oxidation and reduction processes. researchgate.netnih.gov

Studies on a series of para-substituted PBNs have shown a clear correlation between the electronic nature of the substituent and the redox potentials. researchgate.netnih.gov Electron-withdrawing groups, such as the nitro group, make the nitrone easier to reduce (less negative reduction potential) and harder to oxidize (more positive oxidation potential). researchgate.net Conversely, electron-donating groups have the opposite effect.

The following table summarizes the electrochemical data for a selection of para-substituted PBNs, demonstrating the influence of the substituent on the redox potentials.

| Nitrone | Substituent (para) | Reduction Potential Ep(c) (V) | Oxidation Potential Ep(a) (V) |

| 4-iPr-PBN | -iPr | -2.21 | 1.25 |

| PBN | -H | -2.15 | 1.39 |

| 4-F-PBN | -F | -2.01 | 1.50 |

| 4-CF3O-PBN | -OCF3 | -1.86 | 1.62 |

| 4-CF3-PBN | -CF3 | -1.83 | 1.73 |

| Data obtained by cyclic voltammetry in acetonitrile (B52724) containing 0.1 M TBAP at a glassy carbon electrode. Potentials are given versus a silver wire electrode. researchgate.net |

While specific cyclic voltammetry data for this compound was not found in the surveyed literature, the strong electron-withdrawing nature of the nitro group suggests that its reduction potential would be less negative than that of 4-CF3-PBN, and its oxidation potential would be more positive.

Correlation of Electrochemical Properties with Radical Scavenging Efficacy

The redox potentials of nitrones are intrinsically linked to their radical scavenging efficacy. A study on para-substituted PBNs revealed a strong correlation between the rate of trapping of the nucleophilic hydroxymethyl radical and the Hammett constant (σp) of the substituent, which is a measure of its electron-donating or -withdrawing character. researchgate.net A good correlation was also observed between the oxidation potential and the Hammett constant. researchgate.net

This suggests that nitrones with more positive oxidation potentials (i.e., those with electron-withdrawing substituents like the nitro group) are more effective at trapping nucleophilic radicals. researchgate.net The increased positive charge on the nitronyl function in these derivatives facilitates the addition of the radical. researchgate.net Therefore, it can be inferred that this compound, with its strong electron-withdrawing nitro group, would exhibit a high radical scavenging efficacy, particularly for nucleophilic radical species.

Chromatographic and Mass Spectrometric Approaches

The detection and characterization of transient free radicals in biological systems are often accomplished through the technique of spin trapping, where a short-lived radical reacts with a spin trap molecule to form a more stable radical adduct. This compound, a derivative of the widely used spin trap α-phenyl-N-tert-butyl nitrone (PBN), has been employed in such studies. The analysis of the resulting spin adducts, as well as the parent compound, frequently relies on the coupling of chromatographic separation with mass spectrometric detection, providing a powerful tool for their identification and quantification.

HPLC-based Detection and Quantification of this compound and its Adducts in Research Samples

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound and its corresponding radical adducts from complex biological matrices. The method's ability to separate the parent nitrone from its various adducts and other endogenous compounds is crucial for accurate analysis.

In studies involving the investigation of free radical formation in biological systems, such as in rat liver microsomes or bile, HPLC has been utilized to quantify the adducts formed. For instance, research on the metabolism of xenobiotics like halothane (B1672932) and carbon tetrachloride has employed this compound to trap reactive intermediates. The resulting adducts in biological samples, such as bile, have been quantified using HPLC. acs.org

The general approach involves the extraction of the nitrone and its adducts from the biological sample, followed by separation on a reverse-phase HPLC column. The choice of the stationary phase, typically a C18 column, and the mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile and an aqueous buffer, is optimized to achieve the best separation. Detection is commonly performed using a UV-Vis detector, as the nitrone and its adducts possess chromophores that absorb in the ultraviolet-visible range.

While specific HPLC methodologies for this compound are not as extensively documented in publicly available literature as for its parent compound PBN, the principles are analogous. For PBN, pharmacokinetic studies have been conducted using HPLC to determine its concentration in various organs over time. nih.gov These methods typically involve a reverse-phase column and a mobile phase consisting of a buffered organic solvent mixture, with UV detection.

A study on the synthesis of a radiolabeled analog, N-tert-butyl-α-(4-[¹⁸F]fluorophenyl)nitrone, utilized HPLC for analysis and purification. The separation was achieved on a C18 column, demonstrating the suitability of this stationary phase for nitrone compounds. umich.edu

Interactive Data Table: Illustrative HPLC Parameters for Nitrone Analysis

Below is a table illustrating typical, though not exclusively for this compound, HPLC conditions used for the analysis of nitrone spin traps and their adducts, based on methodologies for related compounds.

| Parameter | Example Condition 1 (Pharmacokinetics of PBN) nih.gov | Example Condition 2 (Analysis of a PBN analog) umich.edu |

| Column | Reverse-Phase C18 | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile/Phosphate Buffer | Ethanol (B145695)/Water |

| Flow Rate | 1.0 - 1.5 mL/min | 1.0 mL/min |

| Detection | UV-Vis Detector | UV and Radioactivity Detector |

| Temperature | Ambient | Ambient |

Mass Spectrometry for Confirmation of Spin Adduct Structures and Identification of Reaction Products

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound spin adducts. When coupled with HPLC (LC-MS), it allows for the separation of adducts from a mixture, followed by their mass analysis, providing a high degree of confidence in their identification. Tandem mass spectrometry (MS/MS) further elucidates the structure by fragmenting the parent ion and analyzing the resulting daughter ions.

The fragmentation patterns of nitrone spin adducts in mass spectrometry are often characteristic. For PBN and its derivatives, a common fragmentation pathway involves the cleavage of the tert-butyl group, resulting in a characteristic neutral loss or a prominent fragment ion. For instance, in the mass spectral analysis of PBN spin adducts, the observation of a fragment ion at a mass-to-charge ratio (m/z) of 57 is indicative of the tert-butyl cation. umich.edu The use of deuterated analogs, where the hydrogen atoms on the tert-butyl group are replaced with deuterium, results in a shift of this fragment ion's m/z value, further confirming the presence of the tert-butyl moiety in the adduct.

While specific mass spectrometric data for this compound adducts are not widely published, the principles derived from studies on PBN are directly applicable. The electron-withdrawing nitro group on the phenyl ring of this compound would influence the fragmentation pattern, but the characteristic loss of the tert-butyl group is expected to remain a key feature.

Electron ionization (EI) and thermospray are among the ionization techniques that have been used for the analysis of PBN spin adducts in conjunction with tandem mass spectrometry. umich.edu These methods have been successful in identifying novel spin adducts that were not detectable by other techniques like electron paramagnetic resonance (EPR) spectroscopy.

Interactive Data Table: Expected Mass Spectrometric Features of this compound Adducts

This table outlines the expected mass spectrometric characteristics for hypothetical adducts of this compound based on its chemical structure and known fragmentation patterns of similar compounds. The molecular weight of this compound is 222.24 g/mol .

| Adduct Type (Hypothetical) | Radical Trapped | Expected Molecular Ion (M+) [m/z] | Key Fragment Ion (Expected) [m/z] | Fragmentation Pathway (Expected) |

| Methyl Adduct | •CH₃ | 237.27 | 180.27 | Loss of tert-butyl group |

| Hydroxyl Adduct | •OH | 239.24 | 182.24 | Loss of tert-butyl group |

| Trichloromethyl Adduct | •CCl₃ | 340.58 | 283.58 | Loss of tert-butyl group |

Spectrophotometric and Stopped-Flow Kinetic Methods for Reaction Monitoring

Spectrophotometric methods are valuable for monitoring reactions involving this compound, particularly when there is a change in the absorbance spectrum of the reactants or products over time. The nitrone itself and its aromatic adducts absorb UV-visible light, allowing for the tracking of their concentration changes.

For very fast reactions, such as the initial trapping of a free radical by this compound, the stopped-flow technique is employed. nih.gov This method allows for the rapid mixing of reactants (e.g., the nitrone and a source of free radicals) and the monitoring of the subsequent reaction on a millisecond timescale. nih.govnih.gov By observing the change in absorbance at a specific wavelength, the kinetics of the reaction can be determined.

The rate of reaction between a spin trap and a free radical is a critical parameter that determines its efficiency. Stopped-flow spectroscopy can be used to measure these reaction rates. For instance, the kinetics of the reaction between antioxidants and stable free radicals like DPPH• have been studied using stopped-flow methods to determine second-order rate constants. nih.gov A similar approach could be applied to study the reactivity of this compound with various free radicals.

In studies of enzyme kinetics, stopped-flow spectroscopy is a well-established technique for measuring pre-steady-state kinetics. For example, the hydrolysis of p-nitrophenyl acetate (B1210297) by α-chymotrypsin is monitored by the formation of p-nitrophenolate, which has a strong absorbance at 400 nm. researchgate.net This principle of monitoring a chromophoric product can be extended to reactions involving this compound where a colored product or adduct is formed.

Research on para-substituted PBN derivatives has shown that the nature of the substituent on the phenyl ring influences the spin-trapping rate. acs.org Electron-withdrawing groups, such as the nitro group in this compound, are known to increase the rate of radical trapping. acs.org Stopped-flow kinetic studies would be instrumental in precisely quantifying this effect and comparing the reactivity of this compound with other spin traps.

Interactive Data Table: Principles of Stopped-Flow Kinetics for Nitrone Reactions

This table outlines the principles and potential applications of stopped-flow kinetics for studying the reactions of this compound.

| Kinetic Parameter | Description | How it is Measured with Stopped-Flow | Significance for this compound |

| Reaction Rate Constant (k) | A measure of the speed of a chemical reaction. | By fitting the change in absorbance over time to a kinetic model (e.g., pseudo-first-order or second-order). nih.gov | Determines the efficiency of this compound as a spin trap for specific radicals. |

| Reaction Order | The relationship between the concentration of reactants and the rate of the reaction. | By systematically varying the concentrations of the nitrone and the radical source and observing the effect on the reaction rate. | Elucidates the mechanism of the spin trapping reaction. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | By measuring the reaction rate constant at different temperatures and applying the Arrhenius equation. | Provides insight into the temperature dependence of the spin trapping process. |

Future Directions and Emerging Research Perspectives for N T Butyl Alpha 4 Nitrophenyl Nitrone

Development of Next-Generation N-t-butyl-alpha-(4-nitrophenyl)nitrone Analogs with Enhanced Specificity and Reactivity

The parent compound, PBN, is a well-known spin trap for reactive oxygen and nitrogen species (ROS/RNS) mdpi.com. However, the development of next-generation analogs focuses on fine-tuning its properties to achieve greater efficacy and targeted action. Research into para-substituted PBNs has shown that modifying the phenyl ring can significantly alter the compound's radical-trapping and redox properties researchgate.netacs.org.

One key strategy involves the introduction of various substituents at the para-position of the phenyl ring to modulate the electronic environment of the nitronyl function. For instance, studies on a series of para-substituted PBNs revealed that derivatives with strong electron-withdrawing groups, such as 4-CF3-PBN, were the fastest at trapping certain radicals like the hydroxymethyl radical (•CH2OH) researchgate.netacs.org. This is attributed to the increased electrophilicity of the nitronyl carbon, facilitating the nucleophilic addition of the radical researchgate.net. Conversely, the 4-CF3-PBN derivative was also the easiest to reduce and the most difficult to oxidize, as determined by cyclic voltammetry researchgate.netacs.org. These findings suggest a direct correlation between the electronic properties conferred by the substituent and the nitrone's reactivity.

Another avenue of development is the modification of the N-tert-butyl group. Research has demonstrated that derivatization of this group can influence the electronic properties and enhance reactivity towards specific radicals like superoxide (B77818) (O2•–) nih.gov. This approach offers opportunities for the multifunctionalization of the spin trap, allowing for the attachment of ligands that can target the molecule to specific subcellular locations, such as the mitochondria, a primary site of radical production nih.gov.

Furthermore, hybrid molecules are being designed that combine the nitrone scaffold with other pharmacologically active moieties. For example, nitrones bearing NO-donor linkers have been synthesized to leverage the therapeutic potential of nitric oxide alongside the spin-trapping capabilities of the nitrone mdpi.com. The synthesis of a fluorine-18 (B77423) labeled PBN derivative from this compound highlights the development of analogs specifically for in vivo imaging applications umich.eduosti.gov.

| Compound | Oxidation Potential (Epa, V vs SCE) | Reduction Potential (Epc, V vs SCE) |

|---|---|---|

| 4-CF3-PBN | 1.61 | -1.83 |

| 4-CF3O-PBN | 1.57 | -1.92 |

| 4-F-PBN | 1.45 | -2.07 |

| PBN | 1.34 | -2.12 |

| 4-Ph-PBN | 1.30 | -2.09 |

| 4-iPr-PBN | 1.25 | -2.19 |

| 4-MeS-PBN | 1.15 | -2.18 |

| 4-MeCONH-PBN | 1.14 | -2.21 |

This interactive table summarizes the redox potentials of various para-substituted PBN analogs as determined by cyclic voltammetry. Data sourced from ACS Omega acs.org.

Exploration of this compound in Novel Redox Biology Pathways and Mechanistic Interventions

While the primary function of nitrones is radical scavenging, emerging research indicates their involvement in more complex biological pathways. The doses of nitrones required for effective spin trapping are often orders of magnitude higher than those used in neuroprotection assays, suggesting that mechanisms beyond simple radical interception are at play nih.gov. Future research aims to elucidate these alternative mechanisms.

One area of intense investigation is the influence of nitrones on cellular signaling. Evidence suggests that nitrones can suppress signal transduction processes, exhibiting anti-inflammatory and anti-apoptotic effects nih.gov. For example, PBN has been shown to suppress the activation of caspase-3, a key enzyme in the apoptotic cascade, following cerebral ischemia mdpi.com. This indicates a direct intervention in programmed cell death pathways that are often triggered by oxidative stress.

Another critical insight is the potential role of nitrone metabolites. Research has shown that N-t-butyl hydroxylamine (B1172632), a hydrolysis product of PBN, is significantly more potent in delaying cellular senescence than the parent compound nih.gov. This metabolite appears to exert its effects through mitochondria, protecting them from age-dependent changes and reacting with superoxide radicals nih.gov. This finding shifts the focus from the parent nitrone to its breakdown products as potentially the primary bioactive agents, opening new avenues for mechanistic studies and drug design.

Furthermore, nitrones are being explored for their ability to modulate gene expression and protect against damage from epigenetic drugs. In one study, PBN provided partial protection against the negative effects of the DNA demethylating drug 5-azacytidine, highlighting a role in mitigating nitrosative and oxidative damage at a fundamental cellular level nih.gov. These studies are expanding the biological role of nitrones from simple antioxidants to modulators of complex redox-sensitive cellular machinery.

Integration of this compound into Advanced Multi-Modal Radical Sensing Platforms

The detection of short-lived free radicals in biological systems is a significant challenge. To address this, researchers are integrating nitrones like this compound into sophisticated, multi-modal sensing platforms to enhance sensitivity and provide spatial information.

A promising strategy involves the functionalization of nanoparticles with nitrone moieties. In one pioneering example, gold nanoparticles were functionalized with a nitrone spin trap (Au@EMPO). This "nanospin trap" exhibited a 137-fold higher reaction rate constant with hydroxyl radicals compared to PBN rsc.org. This remarkable increase in trapping efficiency and the high stability of the resulting spin adduct afford significantly higher sensitivity for radical detection rsc.org. This concept provides a novel strategy for designing highly efficient spin traps based on the this compound scaffold.

Another advanced approach is the development of probes that combine radical trapping with other imaging modalities. Researchers have investigated targeting nitrones to specific intracellular membranes using bioorthogonal chemistry, followed by the introduction of a fluorophore researchgate.net. This creates a dual-function probe capable of both trapping a radical (detectable by electron paramagnetic resonance, EPR) and reporting its location via fluorescence microscopy. This multi-modal approach is crucial for correlating radical production with specific cellular structures and events.

Furthermore, the synthesis of radiolabeled nitrones represents a significant leap towards in vivo radical sensing. The development of N-tert-Butyl-α-(4-[18F]fluorophenyl)-nitrone ([18F]FPBN), synthesized from this compound, allows for the potential use of Positron Emission Tomography (PET) to visualize regions of high free radical production in living organisms umich.eduosti.gov. This integration of a spin trap with a clinical imaging modality could revolutionize the diagnosis and monitoring of diseases associated with oxidative stress.

Challenges and Opportunities in Quantitative and Spatially Resolved Radical Detection using Nitrones

Despite significant advances, the accurate quantification and high-resolution spatial mapping of free radicals in biological systems remain formidable challenges. However, these challenges also present significant opportunities for innovation in the field of nitrone-based detection.

Challenges:

Low Reaction Rates: Many available spin traps exhibit low reaction rates with biologically relevant radicals, which limits their application, especially in vivo where concentrations of both the trap and the radical can be low rsc.org.

Quantitative Accuracy: Quantitative electron paramagnetic resonance (q-EPR) is a powerful technique but is susceptible to numerous systematic errors. Factors such as the instrument's cavity setup, sample shape and placement, improper calibration, and the choice of an appropriate reference standard can all affect signal amplitude and reduce accuracy researchgate.net.

Biological Complexity: The in vivo environment is complex. The high doses of nitrones often required for direct spin trapping are difficult to achieve and may exert pharmacological effects unrelated to radical scavenging, complicating the interpretation of results nih.gov.

Spatial Resolution: Achieving spatially resolved detection at the subcellular level is difficult. Most current EPR techniques provide data on bulk samples, lacking the resolution to pinpoint the exact sources of radical production within a cell.

Opportunities:

Novel Analogs: A primary opportunity lies in the rational design of next-generation nitrone analogs with enhanced reactivity and specificity for particular radicals (as discussed in 7.1). By fine-tuning the electronic and steric properties, it is possible to create traps that are more efficient and selective researchgate.netnih.gov.

Advanced Platforms: The integration of nitrones into advanced platforms, such as the nanospin traps mentioned previously, offers a direct path to overcoming issues of low sensitivity and reaction rates rsc.org.

Multi-Modal Imaging: Combining nitrone-based EPR with other imaging techniques like fluorescence microscopy or PET presents a major opportunity for achieving spatially resolved radical detection umich.eduresearchgate.net. This allows researchers to visualize where radicals are being produced within tissues or even individual cells.

Computational Chemistry: The use of computational methods to predict the properties and reactivity of new nitrone designs can accelerate the development process. Theoretical calculations can help screen potential candidates and provide insights into the mechanisms of radical trapping nih.gov.

By addressing these challenges through innovative chemical design and technological integration, the field can move closer to the goal of accurately mapping and quantifying free radical activity in real-time within living systems.

Q & A

Q. What are the optimized synthetic routes for N-t-butyl-α-(4-nitrophenyl)nitrone, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via condensation of 4-nitrobenzaldehyde with N-tert-butylhydroxylamine. Method B (reflux in benzene with a Dean-Stark trap) is preferred over Method A due to side reactions (e.g., zinc incorporation or aldehyde dimerization in acidic media). Key steps:

Q. Table 1: Synthesis Optimization

| Method | Solvent | Time (h) | Yield (%) | Purity (TLC) |

|---|---|---|---|---|

| A | DMSO | 8 | <10 | Contaminants |

| B | Benzene | 8 | 80 | Pure |

Q. How does N-t-butyl-α-(4-nitrophenyl)nitrone function as a spin trap, and what experimental parameters affect its efficiency?

Methodological Answer: The nitrone reacts with transient radicals (e.g., superoxide, HO₂•) to form stable spin adducts detectable via EPR. Key considerations: